Cas no 491867-79-9 (N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide)
N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(6-ACETYLBENZO[3,4-D]1,3-DIOXOLEN-5-YL)-2-(4-METHYLPIPERAZINYL)ETHANAMIDE
- N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide
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- MDL: MFCD02871975
- Inchi: 1S/C16H21N3O4/c1-11(20)12-7-14-15(23-10-22-14)8-13(12)17-16(21)9-19-5-3-18(2)4-6-19/h7-8H,3-6,9-10H2,1-2H3,(H,17,21)
- InChI Key: DNCLERRKCDJSBJ-UHFFFAOYSA-N
- SMILES: O=C(CN1CCN(C)CC1)NC1C=C2C(=CC=1C(C)=O)OCO2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 451
- XLogP3: 1
- Topological Polar Surface Area: 71.1
N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163808-1 g |
N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide |
491867-79-9 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163808-5 g |
N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide |
491867-79-9 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163808-10 g |
N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide |
491867-79-9 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB163808-1g |
N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide; . |
491867-79-9 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB163808-5g |
N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide; . |
491867-79-9 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163808-10g |
N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide; . |
491867-79-9 | 10g |
€482.50 | 2024-06-10 |
N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide Suppliers
N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide
Professional Introduction to N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide (CAS No. 491867-79-9)
N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide, identified by its CAS number 491867-79-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule represents a novel scaffold that has garnered attention due to its structural complexity and potential biological activity. The presence of both acetyl and piperazine functional groups in its structure suggests a dual-mode interaction capability, which is a key feature in the design of modern therapeutic agents.
The core structure of this compound, benzo[3,4-D]1,3-dioxole, is a heterocyclic ring system that has been extensively studied for its pharmacological properties. This particular scaffold is known for its ability to interact with various biological targets, making it a valuable building block for drug discovery. The acetylation at the 6-position introduces a polar moiety that can enhance solubility and binding affinity, while the piperazine group at the 2-position provides a site for further functionalization and interaction with biological receptors.
In recent years, there has been growing interest in the development of compounds that can modulate central nervous system (CNS) activity. Piperazine derivatives are particularly relevant in this context, as they have been shown to exhibit properties such as antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a piperazine group into the N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL) backbone of our compound suggests that it may possess similar CNS-modulating properties. This hypothesis is supported by preliminary computational studies that predict favorable interactions between this molecule and various neurotransmitter receptors.
The synthesis of N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The acetylation step is particularly critical, as it must be performed under conditions that prevent unwanted side reactions while ensuring complete conversion. Recent advances in synthetic methodologies have enabled the use of more efficient and environmentally friendly reagents, which has improved the overall sustainability of the synthesis process.
Evaluation of the pharmacological activity of this compound has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing interactions with target enzymes and receptors relevant to CNS disorders. Initial results indicate that N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide exhibits moderate affinity for several key receptors, including serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). These findings are consistent with its proposed mechanism of action as a modulator of neurotransmitter systems.
In vivo studies have provided further insights into the potential therapeutic applications of this compound. Animal models have demonstrated that it can produce effects similar to those observed with known CNS-active drugs. Notably, it has shown promise in reducing anxiety-like behaviors without causing significant sedation or motor impairment. These results are encouraging and suggest that further development may lead to a new treatment option for CNS disorders.
The structural features of N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide also make it an attractive candidate for structure-activity relationship (SAR) studies. By systematically modifying various parts of the molecule, researchers can gain a deeper understanding of how different functional groups contribute to its biological activity. This information can then be used to design more potent and selective analogs with improved pharmacological profiles.
The potential therapeutic applications of this compound are broad and include conditions such as depression, anxiety disorders, and neurodegenerative diseases. Its ability to interact with multiple targets suggests that it may have multifaceted effects on neurotransmitter systems affected in these conditions. Additionally, its novel chemical scaffold may offer advantages over existing treatments by providing a new mechanism of action or by having a different side effect profile.
As research continues to uncover new insights into the pharmacology of this compound, it is likely that additional therapeutic indications will be identified. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing its development from an experimental compound to a marketed drug. The growing body of evidence supporting its potential makes N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-(4-methylpiperazinyl)ethanamide one of the most promising candidates in current drug discovery pipelines.
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